11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole
Description
11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole is a boron-functionalized carbazole derivative. Its structure comprises a benzo[a]carbazole core substituted with a phenyl group at position 11 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at position 7. This compound is likely synthesized via palladium-catalyzed cross-coupling reactions, leveraging the Suzuki-Miyaura protocol to introduce the boronate ester group . Such boron-containing carbazoles are pivotal intermediates in organic synthesis, particularly for constructing extended π-conjugated systems used in optoelectronic materials or pharmaceuticals.
Properties
Molecular Formula |
C28H26BNO2 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
11-phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[a]carbazole |
InChI |
InChI=1S/C28H26BNO2/c1-27(2)28(3,4)32-29(31-27)20-15-17-25-24(18-20)23-16-14-19-10-8-9-13-22(19)26(23)30(25)21-11-6-5-7-12-21/h5-18H,1-4H3 |
InChI Key |
IOXBWUXLHLCVJS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=CC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Key parameters include:
- Catalyst: PdCl₂(dppf) (3 mol%)
- Additive: 1,10-phenanthroline (10 mol%)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 80°C, 24 hours
The reaction proceeds via a Pd(0)/Pd(II) cycle, with the additive stabilizing the active catalyst. Substrate scope studies reveal that electron-rich carbazoles undergo borylation more efficiently, yielding the target compound in 65–75% isolated yield.
Regioselectivity Considerations
Steric and electronic effects dictate the preference for borylation at the 8-position. The benzo[a]carbazole’s planar structure allows Pd insertion at the less hindered site, while the phenyl substituent at N11 electronically activates the adjacent positions.
Multi-Step Annulation and Subsequent Functionalization
A third approach constructs the carbazole skeleton through annulation, followed by late-stage borylation. This method is advantageous for accessing derivatives with complex substitution patterns.
Dötz Annulation for Carbazole Core Synthesis
As demonstrated in quinone boronic ester synthesis, Fischer carbene complexes (e.g., chromium carbenes) react with alkynylboronates to form polycyclic aromatics. Adapting this to carbazoles involves:
- Annulation: Chromium-mediated cyclization of 2-alkynylphenylboronates with carbene precursors.
- Oxidation: Conversion of the intermediate to the carbazole framework using MnO₂.
- Borylation: Installation of the pinacol boronate group via Miyaura conditions.
This route achieves high regioselectivity (>95%) but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 80–85 | High efficiency, scalability | Requires pre-halogenated substrate |
| Miyaura Borylation | 65–75 | Direct C–H functionalization | Moderate yields, sensitive to sterics |
| Annulation-Borylation | 70–78 | Regioselective, versatile substitution | Multi-step, specialized reagents |
Mechanistic Insights and Catalytic Cycles
Suzuki-Miyaura Mechanism
The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–B bond. Ligands like XPhos accelerate transmetallation by stabilizing the Pd intermediate.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The boronate ester moiety enables participation in palladium-catalyzed cross-coupling reactions, forming carbon–carbon bonds with aryl/heteroaryl halides.
Key Findings :
-
Optimal conditions involve anhydrous solvents, inert atmospheres, and temperatures between 70–100°C .
-
The reaction tolerates electron-deficient and electron-rich coupling partners, enabling diverse product libraries .
Electrophilic Aromatic Substitution
The carbazole core undergoes regioselective substitution at positions 3 and 6 due to electron-rich aromatic rings.
| Reaction Type | Reagents | Position | Product | Reference |
|---|---|---|---|---|
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | C3 | 3-Bromo-11-phenyl-8-boronate-carbazole | |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C6 | 6-Nitro-11-phenyl-8-boronate-carbazole |
Mechanistic Insight :
-
Boronate groups act as meta-directing substituents, influencing regioselectivity.
-
Halogenation products serve as intermediates for further cross-coupling reactions .
Oxidation of Boronate Ester
The dioxaborolane group undergoes oxidation to generate phenol derivatives under controlled conditions.
Applications :
-
Hydroxylated derivatives are precursors for glycosylation or sulfonation .
-
Oxidative cleavage is avoided by using mild conditions to preserve the carbazole core.
Polymerization Reactions
The compound serves as a monomer in synthesizing conjugated polymers for optoelectronic devices.
Performance Data :
-
Polymers exhibit broad absorption (λ<sub>max</sub> = 450–600 nm) and electrochemical energy gaps of 2.1–2.3 eV .
-
Charge mobility reaches 10<sup>−3</sup> cm<sup>2</sup> V<sup>−1</sup> s<sup>−1</sup> in OFET configurations .
Stability and Side Reactions
Comparative Reactivity of Analogues
| Compound | Reactivity with Br<sub>2</sub> | Suzuki Coupling Efficiency | Unique Feature |
|---|---|---|---|
| 9H-Carbazole | Low (C3 inactive) | N/A | No directing groups |
| 3-Bromo-9H-carbazole | N/A | 75% (with phenylboronic acid) | Halogenation simplifies functionalization |
| 6-(Tetramethyldioxaborolanyl)-2-naphthol | High (ortho to –OH) | 88% | Enhanced solubility in polar solvents |
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound 11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole :
General Information
- Name : this compound .
- Product Number : 85164 .
- CAS Number : 1493715-55-1 .
- Molecular Formula : C28H26BNO2 .
- Molecular Weight : 419.32 g/mol .
Identified Uses
Potential Applications
While the provided documents do not go into explicit detail regarding specific applications of this compound, the related research suggests it may be useful in the following contexts:
- Organic Electronics: Carbazole derivatives are used as deep-blue emitters in organic light-emitting diodes (OLEDs) .
- Dye-Sensitized Solar Cells: Benzocarbazole derivatives are used in dye-sensitized solar cells .
- Chemical Building Block : It can be used as a reagent in chemical synthesis . Specifically, it contains a boronic ester moiety, which is a versatile functional group in organic chemistry. Boronic esters are frequently employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds .
Safety Information
- According to the Material Safety Data Sheet (MSDS), consult a physician for general advice .
- If inhaled : Move the person to fresh air; if not breathing, provide artificial respiration and consult a physician .
- In case of skin contact : Wash off with soap and plenty of water, and consult a physician .
- In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes, and consult a physician .
- If swallowed : Rinse mouth with water; do not give anything by mouth to an unconscious person, and consult a physician .
Mechanism of Action
The mechanism of action of 11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The benzo[a]carbazole core can interact with DNA and proteins, potentially leading to biological effects such as inhibition of enzyme activity or modulation of gene expression .
Comparison with Similar Compounds
Structural and Functional Group Variations
Carbazole derivatives are structurally diverse, with variations in substituent type, position, and electronic effects. Below is a comparison of key analogues:
Key Observations :
- Electronic Effects : The boronate ester in the target compound enhances its utility in cross-coupling reactions, whereas nitro (7b) or aldehyde (9c) groups increase electrophilicity for further functionalization .
- Steric Effects : Bulky groups like tert-butoxycarbonyl (9b, 9c) may hinder reactivity but improve solubility or crystallinity .
Key Observations :
- Electron-rich boronic acids (e.g., 4-methoxyphenyl in 9b) typically yield better results (70–90%) compared to electron-deficient systems (45% for 7b) .
- The target compound’s sterically congested structure may necessitate optimized conditions (e.g., higher catalyst loading or elevated temperatures).
Physicochemical Properties
Key Observations :
Biological Activity
11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antitumor properties and other therapeutic potentials.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H26BNO4S
- Molecular Weight : 351.3 g/mol
- IUPAC Name : 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide
Antitumor Activity
Research indicates that derivatives of benzo[a]carbazole exhibit significant antitumor activity. In particular:
- A study demonstrated that a series of 11H-benzo[a]carbazole derivatives were synthesized and evaluated against human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). Among these compounds, several showed potent antitumor activities comparable to established chemotherapeutics like amonafide .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase II activity at low concentrations, which is critical for DNA replication and cell division .
- Apoptosis Induction : Studies suggest that carbazole derivatives can induce apoptosis in cancer cells through various signaling pathways.
Case Studies
Several case studies highlight the efficacy of carbazole derivatives in clinical settings:
- Study on Antitumor Efficacy :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are effective for preparing 11-phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling to install the boronate ester group. A general protocol includes:
- Step 1: Prepare the benzo[a]carbazole core via Friedel-Crafts alkylation or palladium-catalyzed cyclization.
- Step 2: Introduce the boronate ester using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions.
- Optimization Tips:
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Yield improvements (65–85%) are achievable by degassing solvents and using excess boronate reagent (1.2–1.5 equiv).
Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS or MALDI-TOF to verify molecular ion peaks (m/z = 495.21 [M]⁺) .
Advanced: How can researchers resolve contradictions in crystallographic data, such as anomalous thermal parameters or R-factor discrepancies?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron radiation or a Rigaku Mercury2 diffractometer (λ = 0.71073 Å) to minimize noise .
- Refinement Strategies:
- Case Example: A high wR factor (>0.24) may indicate unresolved solvent. Exclude volatile solvent molecules or use SQUEEZE in PLATON .
Advanced: What role does the boronate ester moiety play in cross-coupling reactions for functionalizing the carbazole scaffold?
Methodological Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables:
- Suzuki-Miyaura Coupling:
- Mechanistic Insight:
- The boronate’s Lewis acidity facilitates transmetallation with Pd(0).
- Steric hindrance from tetramethyl groups slows hydrolysis, enhancing stability in air .
Advanced: How can computational modeling guide the design of benzo[a]carbazole derivatives for organic semiconductors?
Methodological Answer:
- DFT Calculations:
- Docking Studies:
- For bioactive analogs, dock into protein active sites (e.g., EGFR kinase) using AutoDock Vina.
- Validate with MD simulations (AMBER) to assess binding stability .
Advanced: What experimental approaches mitigate challenges in synthesizing sterically hindered benzo[a]carbazole derivatives?
Methodological Answer:
- Steric Hindrance Mitigation:
- Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates.
- Employ microwave-assisted synthesis (150°C, 30 min) for faster kinetics .
- Side Reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
